

Evaluating Modified Peptides of Influenza Matrix Protein M1(58-66): A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modified and mimetic peptides derived from the influenza A virus matrix protein 1 (M1), focusing on the highly immunodominant HLA-A2 restricted epitope M1(58-66) (sequence: GILGFVFTL). This region is a critical target for cytotoxic T-lymphocyte (CTL) responses and a focal point for the development of universal influenza vaccines and T-cell-based immunotherapies. Understanding how modifications to this peptide affect its immunological properties is crucial for designing more effective therapeutic candidates.

Comparative Analysis of Modified M1(58-66) Peptides

The following tables summarize quantitative data from studies evaluating the impact of single amino acid substitutions and chemical modifications on the M1(58-66) peptide's ability to be recognized by CTLs and bind to the HLA-A*02:01 molecule.

Table 1: Effect of Single Alanine Substitutions on CTL Recognition

This table is based on data from studies analyzing the recognition of analogue peptides by CTL clones specific for the native M1(57-68) peptide. The core recognition sequence lies within residues 61-65.



Position of Substitution	Original Residue	Substituted Residue	CTL Recognition/Ly sis	Implication for CTL Interaction
59	1	Α	No effect	Not critical for recognition
60	L	А	Reduced Lysis	Contributes to interaction
61	G	Α	Abrogated	Critical for recognition
62	F	А	Abrogated	Critical for recognition
63	V	А	Abrogated	Critical for TCR contact
64	F	А	Abrogated	Critical for recognition
65	Т	А	Abrogated	Critical for TCR contact

Data synthesized from studies on single amino acid substitutions in the M1(57-68) peptide, where abrogated recognition indicates a complete loss of lysis by specific CTL clones[1][2][3].

Table 2: Evaluation of Chemically Modified Peptide Ligands (CPLs)

This table presents data on M1(58-66) peptides modified with non-proteogenic amino acids to enhance their binding affinity to HLA-A*02:01 and subsequent immunogenicity.



Peptide ID	Sequence Modification	HLA-A*02:01 Binding (% Inhibition)	IFN-y Response (vs. WT)
Wild-Type (WT)	GILGFVFTL	High	Baseline
CPL-1	[am-phg]ILGFVFTL	Increased	Increased
CPL-2	G[hcit]LGFVFTL	Increased	No significant change
CPL-3	GILGFVF[t(α-me)]L	Increased	Increased
CPL-4	GILGFVFT[nle]	Increased	No significant change

[am-phg]: alpha-amino-phenylglycine, [hcit]: homocitrulline, [t(α -me)]: alpha-methyl-threonine, [nle]: norleucine. Binding affinity was determined by fluorescence polarization-based competition assays, with higher inhibition indicating stronger binding. IFN-y response was measured by ELISpot assays in vaccinated HLA-A2 transgenic mice[4][5][6].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these peptides.

Generation of Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Lines

This protocol outlines the in vitro stimulation and expansion of CTLs from peripheral blood mononuclear cells (PBMCs).

- PBMC Isolation: Isolate PBMCs from HLA-A2 positive donors by Ficoll-Paque density gradient centrifugation.
- CTL Priming: Culture 2 x 10⁶ PBMCs/ml in complete RPMI medium. Add the M1(58-66) peptide or its analogue at a concentration of 1 μM.[7]
- IL-2 Supplementation: Supplement the culture with 10 U/ml of recombinant IL-2. Add another 10 U/ml of IL-2 on day 4 of the culture.[7]



- Restimulation: After 7 days, restimulate the primed cells with an equal number of irradiated (3000 R) autologous PBMCs that have been pre-loaded with the corresponding peptide, in the presence of 10 U/ml of IL-2.[7]
- Expansion and Maintenance: Continue to culture and expand the CTL lines by periodic restimulation and addition of IL-2.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay is a classic method to measure the lytic activity of CTLs against target cells presenting a specific peptide.

- Target Cell Preparation: Use an HLA-A2 positive B-lymphoblastoid cell line (BLCL) as target cells.
- Peptide Pulsing: Incubate the target cells with the desired peptide (wild-type or modified M1) at a concentration of 10 μ M for 1 hour at 37°C to allow peptide binding to HLA molecules.
- Radiolabeling: Label the peptide-pulsed target cells with 0.25 mCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C.[8]
- Washing: Wash the labeled target cells four times to remove excess ⁵¹Cr.[8]
- Co-incubation: Plate 2 x 10³ labeled target cells per well in a 96-well round-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).[8]
- Incubation: Centrifuge the plate at 200 x g for 5 minutes and incubate for 4-5 hours at 37°C.
- Supernatant Collection: Harvest the supernatant from each well.[8]
- Measurement of ⁵¹Cr Release: Measure the radioactivity (counts per minute, cpm) in the supernatant using a gamma counter.
- Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: %
 Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100.[8][9]

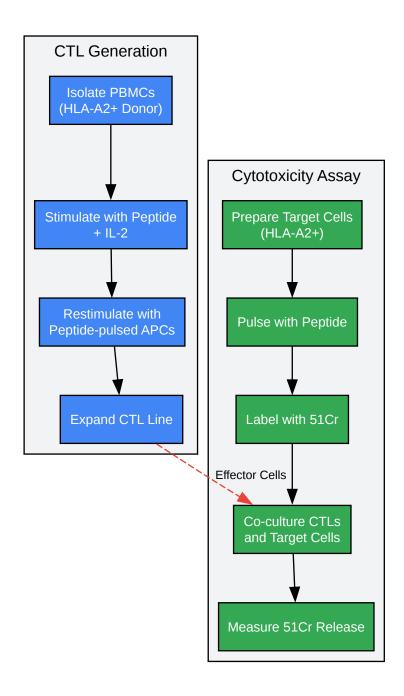


- Spontaneous Release: Target cells incubated with media alone.
- Maximum Release: Target cells lysed with a detergent (e.g., 1-2% Triton X-100).[9]

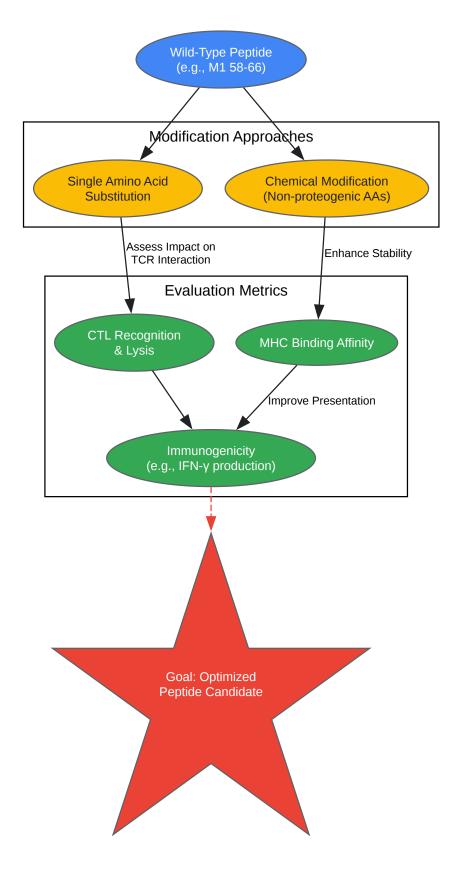
Visualizations

The following diagrams illustrate key conceptual and experimental workflows.









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